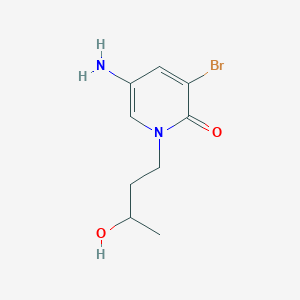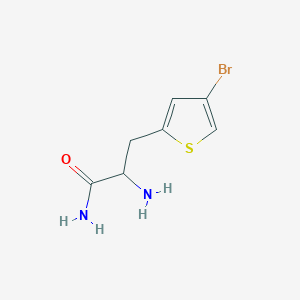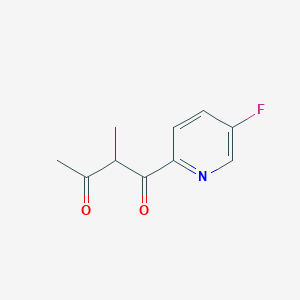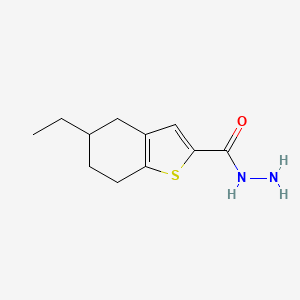
5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide involves several steps. One common method includes the reaction of 5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .
Scientific Research Applications
5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide can be compared with other similar compounds, such as:
- 5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
- Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 6-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique hydrazide group in this compound distinguishes it from its analogs and contributes to its specific properties and applications .
Properties
CAS No. |
790263-70-6 |
|---|---|
Molecular Formula |
C11H16N2OS |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide |
InChI |
InChI=1S/C11H16N2OS/c1-2-7-3-4-9-8(5-7)6-10(15-9)11(14)13-12/h6-7H,2-5,12H2,1H3,(H,13,14) |
InChI Key |
KSBSVFQASIUMJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)C=C(S2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


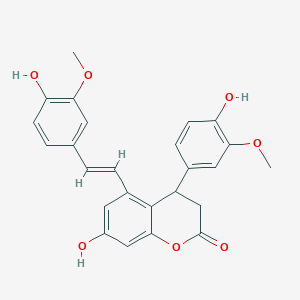

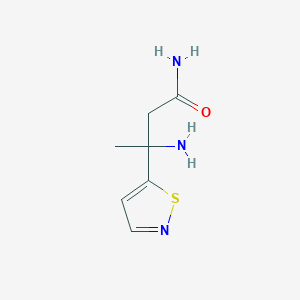
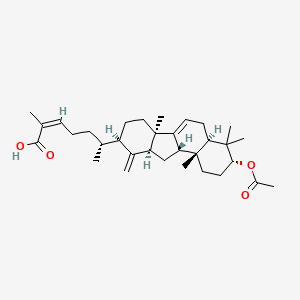
![Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride](/img/structure/B13071810.png)
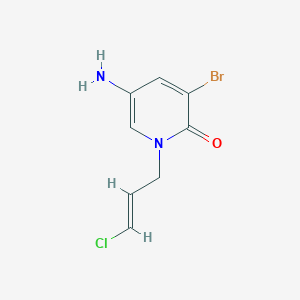
![1-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}acetyl)piperidine-4-carboxylic acid](/img/structure/B13071816.png)
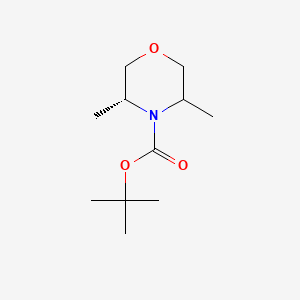
![[Cis-6-(trifluoromethyl)oxan-3-yl]methanol](/img/structure/B13071821.png)
![N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide](/img/structure/B13071824.png)
